molecular formula C12H16O2S B14579440 Butanoic acid, 3-[(phenylmethyl)thio]-, methyl ester CAS No. 61452-42-4

Butanoic acid, 3-[(phenylmethyl)thio]-, methyl ester

Cat. No.: B14579440
CAS No.: 61452-42-4
M. Wt: 224.32 g/mol
InChI Key: DEMYBAKKTWRZJR-UHFFFAOYSA-N
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Description

Butanoic acid, 3-[(phenylmethyl)thio]-, methyl ester is an organic compound with the molecular formula C12H16O2S. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and a phenylmethylthio group is attached to the third carbon atom of the butanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-[(phenylmethyl)thio]-, methyl ester typically involves the esterification of butanoic acid derivatives with methanol in the presence of a catalyst. One common method is the reaction of 3-[(phenylmethyl)thio]butanoic acid with methanol under acidic conditions to form the methyl ester. The reaction is usually carried out at elevated temperatures to increase the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher production efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-[(phenylmethyl)thio]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenylmethylthio group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted butanoic acid derivatives.

Scientific Research Applications

Butanoic acid, 3-[(phenylmethyl)thio]-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Butanoic acid, 3-[(phenylmethyl)thio]-, methyl ester involves its interaction with specific molecular targets and pathways. The phenylmethylthio group can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis to release butanoic acid, which can further interact with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 3-methyl-, phenylmethyl ester: Similar structure but lacks the thio group.

    Butanoic acid, 3-methyl-, phenylethyl ester: Similar structure with a phenylethyl group instead of a phenylmethylthio group.

    Isovaleric acid, benzyl ester: Similar ester structure but with different substituents.

Uniqueness

Butanoic acid, 3-[(phenylmethyl)thio]-, methyl ester is unique due to the presence of the phenylmethylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

61452-42-4

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

methyl 3-benzylsulfanylbutanoate

InChI

InChI=1S/C12H16O2S/c1-10(8-12(13)14-2)15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

DEMYBAKKTWRZJR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)SCC1=CC=CC=C1

Origin of Product

United States

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